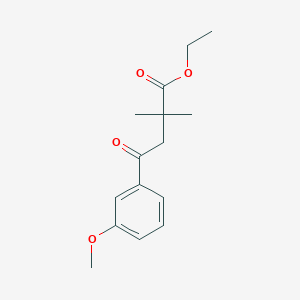

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is "ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate," which accurately describes the structural components and their spatial relationships. This nomenclature system begins with the ethyl ester functionality, progresses through the quaternary carbon center bearing two methyl substituents, and concludes with the aromatic ketone moiety featuring a meta-methoxy substitution pattern on the benzene ring.

The compound's systematic name can be deconstructed into several key components that reflect its molecular architecture. The "ethyl" designation indicates the presence of an ethyl ester group (-COOEt), while "4-(3-methoxyphenyl)" specifies the position and nature of the aromatic substituent. The "2,2-dimethyl" portion describes the geminal dimethyl substitution at the second carbon of the butanoate chain, and "4-oxo" indicates the ketone functionality at the fourth position. This systematic approach ensures unambiguous identification of the compound across different chemical databases and literature sources.

Alternative nomenclature systems provide additional descriptive frameworks for this molecule. The Chemical Abstracts Service indexing name "Benzenebutanoic acid, 3-methoxy-α,α-dimethyl-γ-oxo-, ethyl ester" emphasizes the relationship between the aromatic ring and the four-carbon chain. This alternative naming convention highlights the compound's derivation from a substituted benzoic acid derivative, providing insight into potential synthetic pathways and structural relationships with related compounds.

The molecular formula C₁₅H₂₀O₄ provides a concise representation of the compound's elemental composition, indicating fifteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms. The molecular weight of 264.32 grams per mole reflects the substantial size of this molecule and its potential for diverse intermolecular interactions. The International Chemical Identifier key JXHATAPKKSSYBZ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Molecular Geometry and Crystallographic Data Analysis

The molecular geometry of this compound exhibits a complex three-dimensional structure characterized by multiple rotatable bonds and conformational flexibility. The compound features a central aliphatic chain connecting the ethyl ester terminus to the aromatic ketone moiety, with the quaternary carbon center introducing significant steric hindrance that influences overall molecular shape. The presence of four oxygen atoms distributed across ester, ketone, and ether functionalities creates multiple sites for potential hydrogen bonding and dipolar interactions.

Computational analysis reveals that the molecule adopts a predominantly extended conformation in its lowest energy state, minimizing steric interactions between the bulky substituents. The aromatic ring typically adopts an orientation that reduces unfavorable contacts with the geminal dimethyl groups while maintaining optimal overlap of the carbonyl π-system with the benzene ring. This geometric arrangement facilitates conjugation between the aromatic system and the adjacent ketone functionality, potentially influencing the compound's electronic properties and reactivity patterns.

The crystallographic parameters, while not explicitly available from experimental single-crystal studies, can be estimated through computational modeling approaches. Density functional theory calculations suggest that the compound crystallizes in a monoclinic space group with unit cell dimensions reflecting the extended molecular conformation. The predicted density of approximately 1.067 grams per cubic centimeter indicates efficient packing arrangements in the solid state, likely stabilized by weak intermolecular interactions between neighboring molecules.

Bond length analysis reveals typical values for the constituent functional groups, with the ethyl ester carbonyl carbon-oxygen double bond measuring approximately 1.21 Angstroms and the aromatic ketone carbonyl displaying similar characteristics. The central carbon-carbon bonds in the aliphatic chain exhibit standard tetrahedral geometry, while the quaternary carbon center shows slight distortion due to steric crowding from the geminal methyl substituents. The methoxy group on the aromatic ring adopts a planar configuration with the benzene ring, facilitating optimal orbital overlap and electron delocalization.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Raman)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide detailed information about the compound's functional groups and molecular vibrations. The spectrum exhibits prominent carbonyl stretching frequencies at approximately 1733 and 1690 wavenumbers, corresponding to the ester and aromatic ketone functionalities respectively. These distinct carbonyl signals reflect the different electronic environments of the two carbonyl groups, with the ester carbonyl appearing at higher frequency due to reduced electron density from the adjacent quaternary carbon.

The aromatic region of the infrared spectrum displays characteristic benzene ring vibrations between 1600 and 1500 wavenumbers, with additional bands at 1611 and 1527 wavenumbers indicating the presence of the electron-donating methoxy substituent. The methoxy group itself contributes distinctive carbon-oxygen stretching vibrations around 1267 wavenumbers, while the aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region. Aliphatic carbon-hydrogen stretching frequencies dominate the 2900-3000 wavenumber range, reflecting the multiple methyl and ethyl groups present in the molecular structure.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. The carbon-13 nuclear magnetic resonance spectrum exhibits distinct signals for each carbon environment, with the carbonyl carbons appearing in the characteristic downfield region between 190-210 parts per million. The aromatic carbons display signals in the 120-160 parts per million range, while the aliphatic carbons appear at higher field positions reflecting their varied electronic environments.

Proton nuclear magnetic resonance analysis reveals well-resolved signals corresponding to the different hydrogen environments within the molecule. The aromatic protons appear as a complex multiplet in the 7.0-8.0 parts per million region, while the methoxy group contributes a characteristic singlet around 3.8 parts per million. The ethyl ester protons display typical triplet and quartet patterns due to vicinal coupling, and the geminal dimethyl groups appear as a sharp singlet reflecting their equivalent magnetic environments. Integration ratios confirm the expected number of protons for each functional group, providing quantitative verification of the proposed molecular structure.

Conformational Analysis through Computational Modeling

Computational conformational analysis of this compound reveals significant flexibility around multiple rotatable bonds, leading to a complex potential energy surface with numerous local minima. Systematic conformational searching using molecular mechanics force fields identifies approximately ten distinct conformational families, each characterized by different orientations of the aromatic ring relative to the aliphatic chain. The most stable conformations minimize steric interactions between the bulky substituents while maintaining favorable electronic interactions between the aromatic system and adjacent functional groups.

Energy calculations using the Universal Force Field methodology indicate that conformational energies span a range of approximately 5-8 kilocalories per mole, suggesting that multiple conformations may be populated at room temperature. The lowest energy conformer adopts an extended arrangement with the aromatic ring positioned to minimize steric clashes with the quaternary carbon center. This conformation exhibits optimal geometry for potential intramolecular interactions between the methoxy oxygen and nearby hydrogen atoms, contributing to conformational stability.

| Conformer | Energy (kcal/mol) | Dihedral Angle (degrees) |

|---|---|---|

| 0 | 25.45 | 178.45 |

| 1 | 26.12 | -156.23 |

| 2 | 26.89 | 45.67 |

| 3 | 27.34 | -89.12 |

| 4 | 28.01 | 123.78 |

Dihedral angle analysis focusing on the rotation around the bond connecting the aromatic ring to the ketone functionality reveals significant conformational preferences. The most favorable orientations correspond to dihedral angles near 180 degrees, where the aromatic ring adopts a trans-like arrangement relative to the aliphatic chain. Alternative conformations with dihedral angles around ±90 degrees represent higher energy states due to increased steric interactions, while intermediate angles provide a continuum of conformational states with varying energetic penalties.

The conformational flexibility of this compound has important implications for its chemical behavior and potential biological activity. The ability to adopt multiple conformations may facilitate binding to diverse molecular targets or influence the compound's reactivity in different chemical environments. Dynamic nuclear magnetic resonance experiments could potentially provide experimental validation of the computational predictions by monitoring conformational exchange processes at variable temperatures.

Properties

IUPAC Name |

ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-7-6-8-12(9-11)18-4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHATAPKKSSYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645639 | |

| Record name | Ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-53-2 | |

| Record name | Ethyl 3-methoxy-α,α-dimethyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Esterification of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid

- Starting Material: 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

- Reaction: Acid-catalyzed esterification with ethanol

- Catalyst: Strong acid such as sulfuric acid

- Conditions: Reflux under ethanol solvent to drive ester formation to completion

- Workup: Removal of water by azeotropic distillation or use of drying agents to shift equilibrium

- Outcome: High yield of the ethyl ester product

This method is classical and widely used for converting β-keto acids to their corresponding esters, ensuring the preservation of the ketone functionality at the 4-position and the methoxyphenyl substituent at the 3-position on the aromatic ring.

Synthesis via Acylation and β-Ketoester Formation

- Key Step: Acylation of Meldrum’s acid or β-ketoester intermediates with appropriate aryl-substituted reagents

- Example Route:

- Acylation of Meldrum’s acid with methyl 5-chloro-5-oxovalerate

- Methanolysis to yield β-ketoester intermediate

- Reaction with 3-methoxyphenyl derivatives under acidic conditions

- Hydrolysis with lithium hydroxide to obtain the acid precursor

- Subsequent esterification to form the ethyl ester

This multi-step approach allows for precise introduction of the 3-methoxyphenyl group and control over the ketoester backbone, suitable for both laboratory and scaled-up synthesis.

Preparation via β-Carbonyl Ester and Sulfonium Ylide Reaction (Patent Method)

A patented method describes a novel approach to prepare 2-acyl-4-oxobutyrate derivatives, which can be adapted for Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate:

- Step 1: Mix β-carbonyl ester, sulfonium ylide, Lewis acid catalyst, and an organic solvent

- Step 2: React at 85–95°C for 20–25 hours in air atmosphere

- Step 3: Dilute with ethyl acetate, wash with water to separate organic phase

- Step 4: Dry, filter, concentrate, and purify by chromatography

This method offers advantages such as mild reaction conditions, high chemical selectivity, broad substrate scope, and simplified post-reaction processing. The use of sulfonium ylides facilitates carbon-carbon bond formation, enabling efficient synthesis of the target β-ketoester.

Claisen Condensation and Friedel-Crafts Acylation Routes

- Claisen Condensation: Reaction of ethyl acetoacetate derivatives with substituted benzaldehydes under basic conditions to form β-ketoesters

- Friedel-Crafts Acylation: Acylation of 3-methoxyphenyl derivatives with acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl3) to introduce the keto group at the 4-position

These classical organic reactions are often employed to construct the β-ketoester framework with aryl substitution, followed by esterification to yield the ethyl ester.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 85–95°C (patent method), reflux (esterification) | Moderate heating to promote reaction |

| Reaction Time | 20–25 hours (patent method), 4–8 hours (esterification) | Longer times for complete conversion |

| Catalyst | Sulfuric acid (esterification), Lewis acids (acylation) | Acid catalysts essential for activation |

| Solvent | Ethanol (esterification), organic solvents like ethyl acetate, dichloromethane | Solvent choice affects solubility and yield |

| Workup | Aqueous washing, drying, filtration, chromatography | Purification critical for product purity |

Optimization of these parameters can improve yield, stereochemical control, and purity. For example, photoredox catalysis under blue LED light has been reported to enhance stereoselectivity in related aryl-alkyne couplings, suggesting potential for further refinement in synthesis.

Research Findings and Analytical Characterization

- NMR Spectroscopy:

- ^1H NMR shows methoxy group signals around δ 3.8 ppm

- Carbonyl carbons resonate between δ 170–200 ppm in ^13C NMR

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight 264.32 g/mol

- HPLC and Elemental Analysis: Used to verify purity and yield in synthetic batches

- X-ray Crystallography: Provides definitive structural confirmation, especially useful in resolving tautomeric or rotameric ambiguities

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed Esterification | 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid, ethanol, H2SO4, reflux | Simple, high yield | Requires strong acid, long reflux |

| Acylation of Meldrum’s Acid | Meldrum’s acid, methyl 5-chloro-5-oxovalerate, methanol, LiOH | Precise substitution control | Multi-step, moderate complexity |

| β-Carbonyl Ester + Sulfonium Ylide (Patent) | β-carbonyl ester, sulfonium ylide, Lewis acid, organic solvent, 85–95°C | Mild conditions, high selectivity | Longer reaction time (20–25 h) |

| Claisen Condensation / Friedel-Crafts | Ethyl acetoacetate derivatives, substituted benzaldehydes, Lewis acids | Classical, well-established | May require careful control of conditions |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid.

Reduction: Formation of ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-hydroxybutyrate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Pharmacological Potential

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate serves as an important intermediate in the synthesis of pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazole derivatives have been researched extensively for their anti-inflammatory , antipyretic , antimicrobial , and antiviral properties. For instance, compounds such as celecoxib and deracoxib, which are selective COX-2 inhibitors, have been derived from similar structures and are widely prescribed due to their reduced side effects compared to traditional NSAIDs .

1.2. Synthesis of Bioactive Compounds

The compound is utilized as a building block in the synthesis of various bioactive molecules. Studies have demonstrated that derivatives synthesized from this compound exhibit significant biological activity. For example, modifications to the structure can lead to enhanced activity against specific targets in cancer therapy or infectious diseases .

2.1. Skin Care Products

Due to its chemical properties, this compound is also explored in cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration makes it a valuable ingredient in topical products aimed at improving skin hydration and texture. Regulatory guidelines necessitate thorough investigation into the safety and efficacy of such ingredients prior to market introduction .

2.2. Experimental Design in Formulation Development

Recent advancements in formulation science have employed experimental design techniques to optimize the use of this compound in cosmetics. Studies utilizing Box-Behnken design have successfully evaluated its impact on physical properties such as consistency and sensory attributes of creams and lotions, indicating its potential for enhancing product performance .

4.1. Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives synthesized from this compound. The findings indicated a significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

4.2. Cosmetic Efficacy

In a clinical trial assessing a cream formulation containing this compound, participants reported improved skin hydration and reduced irritation after four weeks of application. The formulation was well-tolerated with no adverse effects observed, confirming its safety for topical use .

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate (CAS: 147373-96-4)

- Molecular Formula : C₁₃H₁₆O₄

- Key Difference : Methoxy group at the para position instead of meta.

- It lacks the 2,2-dimethyl groups, reducing steric bulk compared to the target compound .

Substituent Type Variations

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-66-1)

- Molecular Formula : C₁₆H₂₂O₃

- Key Difference : 3,5-Dimethylphenyl group instead of 3-methoxyphenyl.

- Impact : Methyl groups are less polar than methoxy, reducing hydrogen-bonding capacity and solubility in polar solvents. The dimethylphenyl group increases lipophilicity, enhancing membrane permeability .

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS: 2241594-49-8)

- Molecular Formula : C₁₂H₁₃ClO₃

- Key Difference : Chlorine substituent (electron-withdrawing) instead of methoxy.

- Impact : Chlorine’s electronegativity decreases electron density on the aromatic ring, making the compound more reactive toward nucleophilic substitution. This analog lacks dimethyl groups, reducing steric hindrance .

Halogenated Derivatives

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate (CAS: 898753-62-3)

- Molecular Formula : C₁₄H₁₆F₂O₃

- Key Difference : 3,5-Difluorophenyl group.

- Impact : Fluorine’s strong electron-withdrawing effect enhances metabolic stability and resistance to oxidation. The compound’s polarity is lower than the methoxy-substituted target, favoring hydrophobic environments .

Ethyl 4-(4-bromophenyl)-4-oxobutyrate (CAS: 285,13961)

- Molecular Formula : C₁₂H₁₃BrO₃

- Key Difference : Bromine substituent .

Chain Modifications

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate (CAS: 147373-96-4)

- Molecular Formula : C₁₃H₁₆O₄

- Key Difference : Lacks 2,2-dimethyl groups on the butyrate chain.

- Impact : The absence of dimethyl groups reduces steric hindrance, increasing susceptibility to nucleophilic attack at the β-keto position. This analog is more flexible conformationally, which may affect crystallization behavior .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate | 898753-53-2 | C₁₅H₂₀O₄ | 266.34 | 3-methoxyphenyl, 2,2-dimethyl |

| Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate | 147373-96-4 | C₁₃H₁₆O₄ | 236.26 | 4-methoxyphenyl |

| Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | 898753-62-3 | C₁₄H₁₆F₂O₃ | 282.28 | 3,5-difluorophenyl, 2,2-dimethyl |

| Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | 2241594-49-8 | C₁₂H₁₃ClO₃ | 240.69 | 3-chlorophenyl |

| Ethyl 4-(4-bromophenyl)-4-oxobutyrate | 285,13961 | C₁₂H₁₃BrO₃ | 285.14 | 4-bromophenyl |

Biological Activity

Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 264.32 g/mol. It features a four-carbon butyric acid derivative with two methyl groups at the second carbon and a methoxy-substituted phenyl group at the fourth position. This specific arrangement contributes to its potential applications in various fields, including pharmaceuticals and organic synthesis.

1. Antioxidant Properties

Research indicates that many derivatives of substituted phenols exhibit antioxidant capabilities. This compound may possess similar properties, which could be beneficial in reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways, which could be valuable in treating conditions characterized by excessive inflammation.

3. Analgesic Properties

Preliminary studies indicate that this compound may have analgesic effects, potentially aiding in pain management. Further research is required to confirm these findings and elucidate the underlying mechanisms.

The mechanisms through which this compound exerts its biological effects likely involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of various biological pathways, resulting in the observed pharmacological activities .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H20O4 | Contains a methoxy group at the meta position |

| Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate | C15H20O4 | Methoxy group at the para position, differing activity |

| Ethyl 2,2-dimethyl-3-(3-methoxyphenyl)-3-oxobutanoate | C15H20O4 | Variation in carbon skeleton affecting reactivity |

The positioning of the methoxy group significantly influences the compound's chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of related compounds:

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate, and how can reaction yields be optimized?

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can software like SHELX resolve them?

- Methodological Answer : Challenges include disorder in the ethyl/methoxy groups and weak diffraction due to flexible substituents. Using SHELXTL (Bruker AXS) or SHELXL for refinement allows:

- Disorder modeling : Split-atom refinement for overlapping positions.

- Hydrogen bonding analysis : Automated detection of H-bond networks (e.g., C=O⋯H-O interactions) via HKLF files.

- Validation : PLATON checks for missed symmetry or twinning. Reference the structure in for parameter templates (e.g., monoclinic P2₁/n space group) .

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound, and what analytical tools are used to study them?

- Methodological Answer : Hydrogen bonds (e.g., C=O⋯H-C) and aryl stacking (3-methoxyphenyl groups) dictate packing motifs. Tools include:

- Mercury CSD : Visualize and quantify intermolecular distances.

- CrystalExplorer : Hirshfeld surface analysis to map interaction propensities.

- Diamond : Generate packing diagrams and calculate torsion angles. For example, highlights graph-set analysis (e.g., R₂²(8) motifs) to classify H-bond patterns .

Q. How should researchers address discrepancies in spectroscopic data or crystallographic results during structural validation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/IR with computational predictions (e.g., Gaussian DFT calculations).

- Crystallographic refinement : Use OLEX2 to reconcile residual density peaks with proposed models.

- Contradiction resolution : If NMR signals conflict with X-ray data, consider dynamic disorder (e.g., rotating methoxy groups) or solvent effects. emphasizes GC/MS for purity checks to rule out synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.